

The Enzymatic Kinetics of (1S,2R)-Alicapistat: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	(1S,2R)-Alicapistat	
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Abstract

(1S,2R)-Alicapistat, also known as ABT-957, is a potent, orally active, and selective inhibitor of the human calcium-dependent cysteine proteases, calpain-1 (μ-calpain) and calpain-2 (m-calpain).[1][2] Developed initially for the treatment of Alzheimer's disease, its mechanism of action and enzymatic kinetics are of significant interest to researchers studying neurodegenerative diseases and the broader field of cysteine protease inhibition.[1] This technical guide provides a comprehensive overview of the enzymatic kinetics of (1S,2R)-Alicapistat, including its mechanism of inhibition, known kinetic parameters, detailed experimental protocols for its characterization, and the relevant signaling pathways in which its targets are implicated.

Introduction to (1S,2R)-Alicapistat and its Targets

(1S,2R)-Alicapistat is a peptidomimetic α-ketoamide that has been investigated for its therapeutic potential in Alzheimer's disease.[3] Its primary targets, calpain-1 and calpain-2, are ubiquitously expressed intracellular proteases that play crucial roles in various cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[4] Dysregulation of calpain activity has been linked to the pathophysiology of several neurodegenerative disorders, making them attractive therapeutic targets.[5] Alicapistat was shown to be selective for calpains 1 and 2, and while it advanced to Phase I clinical trials, its development was halted due to insufficient central nervous system (CNS) concentrations.[6][7]



Mechanism of Inhibition

(1S,2R)-Alicapistat functions as a reversible covalent inhibitor.[8] The electrophilic α -ketoamide "warhead" of the molecule is key to its inhibitory activity. The proposed mechanism involves the nucleophilic attack of the active site cysteine residue (Cys115 in calpain-1) on one of the carbonyl carbons of the α -ketoamide group.[8] This attack leads to the formation of a stable, yet reversible, tetrahedral hemithioketal adduct.[8] This adduct mimics the transition state of peptide bond hydrolysis, thus effectively blocking the enzyme's catalytic activity.[8]

The reversibility of this covalent interaction is a critical aspect of its design, potentially reducing the risk of off-target effects associated with irreversible inhibitors.[9]

Enzymatic Kinetics Data

Quantitative kinetic data is essential for understanding the potency and dynamics of enzyme inhibitors. The following table summarizes the available kinetic parameters for **(1S,2R)**-**Alicapistat** against its primary targets.

Parameter	Enzyme	Value	Species	Reference
IC50	Calpain-1	395 nM	Human	[2]
Ki	Calpain-1	0.13 μM (130 nM)	Not Specified	[3]
Ki	Calpain-2	Not explicitly reported, but described as a non-selective inhibitor of calpain-1 and calpain-2.	Not Specified	[10]

Note: While a specific Ki value for calpain-2 has not been found in the reviewed literature, the description of Alicapistat as a non-selective inhibitor of both calpain-1 and calpain-2 suggests a similar order of magnitude for its inhibitory constant against calpain-2.



Experimental Protocols

The following sections detail the methodologies for determining the enzymatic kinetics of **(1S,2R)-Alicapistat**.

General Calpain Activity Assay (Fluorometric)

This protocol describes a common method for measuring calpain activity, which is a prerequisite for determining inhibitor kinetics.

Materials:

- Purified human calpain-1 or calpain-2
- Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 10 mM DTT, and 10 mM CaCl2
- Fluorogenic calpain substrate: e.g., Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) or Ac-Leu-Leu-Tyr-AFC (Ac-LLY-AFC)
- (1S,2R)-Alicapistat stock solution (in DMSO)
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Prepare a dilution series of (1S,2R)-Alicapistat in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
- In a 96-well plate, add the diluted inhibitor or vehicle control.
- Add the purified calpain enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- Immediately begin monitoring the increase in fluorescence in a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC or



400/505 nm for AFC).

- Record the fluorescence intensity over time to determine the initial reaction velocity (rate).
- Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Determination of the Inhibition Constant (Ki)

For a reversible inhibitor, the Ki can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

- Perform the calpain activity assay as described above, but with varying concentrations of both the substrate (e.g., Suc-LLVY-AMC) and (1S,2R)-Alicapistat.
- Determine the initial reaction velocities for each condition.
- Analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation for competitive, non-competitive, or mixed-type inhibition.
- A common graphical method is the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines at different inhibitor concentrations will indicate the mode of inhibition.
- Alternatively, non-linear regression analysis of the velocity data against substrate and inhibitor concentrations can be used to directly fit the data to the appropriate inhibition model and calculate the Ki.

Determination of Association (kon) and Dissociation (koff) Rates for Reversible Covalent Inhibition

Characterizing the kinetics of a reversible covalent inhibitor requires measuring the rates of formation and breakdown of the enzyme-inhibitor complex.

Procedure:



kobs Determination:

- Pre-incubate a fixed concentration of the calpain enzyme with various concentrations of (1S,2R)-Alicapistat for different time intervals.
- At each time point, initiate the reaction by adding a saturating concentration of the fluorogenic substrate.
- Measure the initial reaction velocity.
- Plot the residual enzyme activity as a function of incubation time for each inhibitor concentration. The data should fit to a single exponential decay, from which the observed rate constant (kobs) can be determined for each inhibitor concentration.

• kon and koff Calculation:

- Plot the calculated kobs values against the inhibitor concentrations.
- For a simple two-step reversible covalent inhibition model (E + I

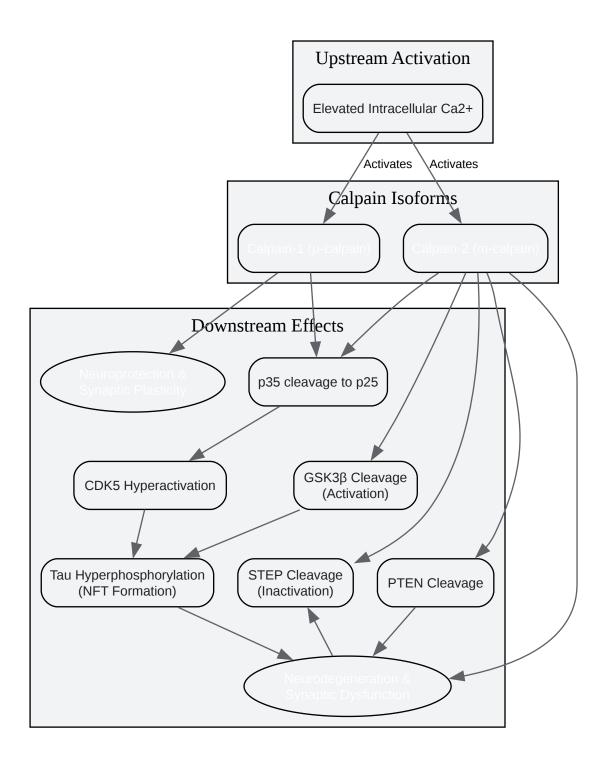
 E·I → E·I), the
 relationship between kobs and inhibitor concentration [I] can be described by the equation:
 kobs = koff + kon * [I].
- Fit the data to this linear equation. The y-intercept will give the dissociation rate constant (koff), and the slope will provide the association rate constant (kon). The initial non-covalent binding constant (Ki) can be calculated as koff/kon.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways involving calpains 1 and 2 in the context of neurodegeneration, as well as a typical experimental workflow for characterizing an inhibitor.

Calpain Signaling in Neurodegeneration



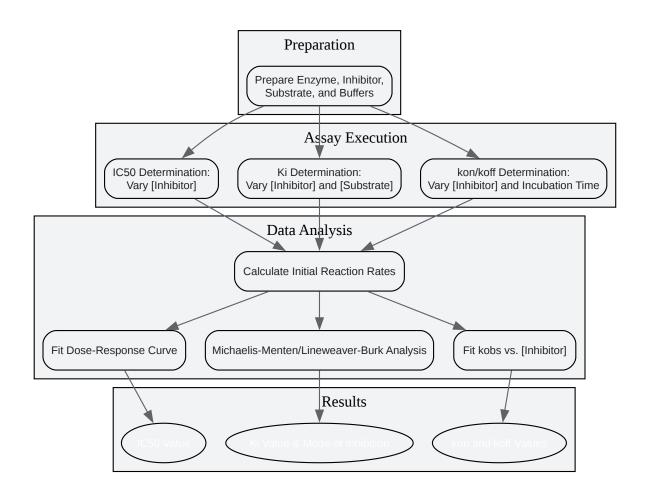


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Caption: Opposing roles of Calpain-1 and Calpain-2 in neurodegenerative signaling.

Experimental Workflow for Kinetic Analysis





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Caption: Workflow for the kinetic characterization of **(1S,2R)-Alicapistat**.

Conclusion

(1S,2R)-Alicapistat is a well-characterized selective inhibitor of calpains 1 and 2, acting through a reversible covalent mechanism. While its clinical development for Alzheimer's disease was discontinued, it remains a valuable tool for researchers studying the roles of calpains in health and disease. The provided kinetic data and experimental protocols offer a solid foundation for further investigation into the enzymatic kinetics of this and similar compounds. Understanding the intricate details of its interaction with calpains is crucial for the rational design of future generations of calpain inhibitors with improved therapeutic potential.



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